molecular formula C6H15N3O2 B13825102 1-Piperazinamine, monoacetate CAS No. 31571-41-2

1-Piperazinamine, monoacetate

Cat. No.: B13825102
CAS No.: 31571-41-2
M. Wt: 161.20 g/mol
InChI Key: VXXJXIHZSBIURP-UHFFFAOYSA-N
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Description

1-Piperazinamine, monoacetate (CAS 31571-41-2) is a piperazine derivative with the molecular formula C6H15N3O2 and a molecular weight of 161.20 g/mol . This compound serves as a versatile chemical building block and scaffold in medicinal chemistry and drug discovery research. Piperazine-based structures are recognized as privileged structures in pharmacology and are frequently investigated for their potential interactions with neurological targets . Specifically, research indicates that piperazine and piperidine derivatives are valuable in developing inhibitors for enzymes like monoamine oxidase (MAO), which are significant in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's . The presence of multiple nitrogen atoms in the piperazine ring provides sites for hydrogen bonding and interaction with biological targets, making it a key intermediate for synthesizing novel compounds for neurological and psychiatric research . The compound has a boiling point of 163.1°C at 760 mmHg . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

31571-41-2

Molecular Formula

C6H15N3O2

Molecular Weight

161.20 g/mol

IUPAC Name

acetic acid;piperazin-1-amine

InChI

InChI=1S/C4H11N3.C2H4O2/c5-7-3-1-6-2-4-7;1-2(3)4/h6H,1-5H2;1H3,(H,3,4)

InChI Key

VXXJXIHZSBIURP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CN(CCN1)N

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements for 1 Piperazinamine, Monoacetate

Classical Synthesis Pathways and Historical Perspectives

Historically, the preparation of monosubstituted piperazines has centered on methods that ensure single substitution on the piperazine (B1678402) ring. A key strategy is the selective protonation of one nitrogen atom, rendering it less nucleophilic and thereby directing the reaction to the unprotected nitrogen.

In-situ Generation of Protonated Piperazine Species

A foundational technique in the synthesis of compounds like 1-Piperazinamine, monoacetate is the in-situ formation of a piperazine-1-ium cation. mdpi.com This method leverages the principle of selective protection through protonation. By creating a mono-protonated piperazine species directly within the reaction mixture, the secondary nitrogen atom is effectively shielded. This suppression of the secondary nitrogen's reactivity is crucial for preventing the formation of disubstituted byproducts, thus leading to higher yields of the desired monosubstituted product. mdpi.com This approach can be adapted using different acids; for instance, using methanol (B129727) as a solvent, piperazine monohydrochloride can be generated by reacting free piperazine with piperazine dihydrochloride. mdpi.com

Formation via Direct Reaction of Piperazine with Acetic Acid

A straightforward and common method for generating the required piperazine monoacetate intermediate is the direct dissolution of anhydrous piperazine in acetic acid. mdpi.com When glacial acetic acid is used as the solvent, it also serves as the reactant, protonating one of the piperazine nitrogens to form piperazine monoacetate in-situ. mdpi.com This method is valued for its simplicity and efficiency, providing the active piperazine-1-ium cation ready for subsequent reaction. A typical laboratory procedure involves dissolving anhydrous piperazine in glacial acetic acid while maintaining the temperature below 40 °C to control the exothermic reaction. mdpi.com This solution of piperazine monoacetate can then be used directly for reactions with various electrophilic reagents to yield a wide array of monosubstituted piperazine derivatives. mdpi.com

Modernized Synthetic Procedures for Enhanced Yield and Purity

Recent advancements in synthetic chemistry have focused on improving the efficiency, yield, and purity of 1-Piperazinamine, monoacetate and related compounds. These modernizations include optimizing traditional batch processes and introducing new technologies like microwave-assisted synthesis and continuous flow reactors.

Optimization of Batch Reaction Conditions

The classic flask synthesis of monosubstituted piperazines from piperazine monoacetate remains a robust method. Optimization of these batch reactions involves careful control of parameters such as solvent, temperature, and stoichiometry. mdpi.com For instance, the initial preparation of the piperazine monoacetate solution is a critical step, often achieved by dissolving piperazine in acetic acid. mdpi.com Subsequent reactions are typically conducted at room temperature or under reflux in solvents like methanol or acetic acid itself. mdpi.com The table below outlines typical conditions for a classical batch synthesis.

Table 1: Classical Batch Synthesis Parameters

Parameter Condition Rationale
Reactant Anhydrous Piperazine Starting material for the piperazine core.
Solvent/Reagent Glacial Acetic Acid Acts as both solvent and proton source to form piperazine monoacetate in-situ. mdpi.com
Temperature Maintained below 40 °C To control the initial exothermic dissolution and formation of the salt. mdpi.com

| Reaction Environment | Standard laboratory flask | Suitable for small to medium scale synthesis under atmospheric pressure. |

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of monosubstituted piperazines has been explored. mdpi.com Batch microwave-assisted experiments often follow the classical procedures closely but utilize microwave irradiation to significantly reduce reaction times and potentially improve yields. mdpi.com The process still begins with the in-situ preparation of piperazine monoacetate. mdpi.com This technique offers rapid heating and precise temperature control, which are advantageous over conventional heating methods. While various advanced batch microwave reactors are commercially available, they are often limited by the volume that can be processed in a single run. mdpi.com

Development of Flow Reactor Systems for Continuous Production

To overcome the scalability limitations of batch processes, continuous production using flow reactor systems has been developed. mdpi.com Microwave flow reactors, in particular, represent a significant advancement for larger-scale processing. mdpi.com In a typical setup, a solution of piperazine monoacetate is prepared and placed in a reservoir flask. mdpi.com This solution is then pumped through a reaction vessel located within a microwave oven, where the reaction takes place continuously. mdpi.com This method allows for larger volume processing compared to batch microwave systems and offers enhanced safety and control. mdpi.com The development of simple, robust, and cost-effective microwave flow reactors contributes to making the synthesis of monosubstituted piperazines more efficient for industrial applications. mdpi.com

Table 2: Comparison of Synthetic Methodologies

Feature Classical Batch Synthesis Microwave-Assisted Batch Microwave-Assisted Flow
Processing Mode Discontinuous Discontinuous Continuous
Heating Method Conventional (e.g., oil bath) Microwave Irradiation Microwave Irradiation
Reaction Time Longer (hours) Shorter (minutes) Continuous throughput
Scalability Limited by flask size Limited by reactor volume mdpi.com Suitable for larger volume processing mdpi.com

| Control | Standard temperature control | Precise temperature and pressure control | High level of control over reaction parameters |

Catalytic Strategies in the Preparation of 1-Piperazinamine, Monoacetate

Catalysis plays a pivotal role in the synthesis of 1-Piperazinamine, monoacetate, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. The primary approach involves the in-situ formation of the piperazine-1-ium cation, which effectively protects one of the secondary nitrogen atoms, thereby directing the reaction towards the desired monosubstituted product. mdpi.com

Role of Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts are advantageous for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org In the context of piperazine synthesis, various supported catalysts have been investigated to facilitate the formation of the piperazine ring and its derivatives.

Recent research has explored the use of piperazine-based poly(amic acid) as a heterogeneous catalyst for organic synthesis. tandfonline.com This type of catalyst demonstrates high recyclability and can be used in successive reactions without a significant loss of activity. tandfonline.com Another approach involves immobilizing piperazine on the surface of graphene oxide, creating a bifunctional acid-base catalyst. rsc.orgrsc.org This catalyst has proven effective in multicomponent reactions, offering good to high yields and short reaction times. rsc.orgrsc.org The acidic nature of the graphene oxide support enhances the catalytic activity of the piperazine and provides heterogeneity. rsc.orgrsc.org

Metal ions supported on polymeric resins, such as weakly acidic cation exchangers, have also been employed in the synthesis of monosubstituted piperazines. sciforum.netmuni.cz These resin-supported metal ion catalysts have been shown to afford target products in very good yields with shortened reaction times. muni.cz For instance, the mono-aza-Michael addition of piperazine to activated alkenes and alkynes has been successfully achieved using this catalytic system. muni.cz The catalyst activates the electrophilic reagent, compensating for the lower nucleophilicity of the piperazine-1-ium cation. muni.cz

The table below summarizes various heterogeneous catalysts used in the synthesis of piperazine derivatives.

Catalyst SystemSupport/MatrixApplicationKey Advantages
Piperazine-based poly(amic acid)PolymericPyrrolidinone synthesisHigh recyclability, sustained activity. tandfonline.com
Immobilized piperazineGraphene oxide2-amino-3-cyano-4H-chromenes synthesisHigh yields, short reaction times, reusable. rsc.orgrsc.org
Metal ions (e.g., Cu, Ni)Weakly acidic cation-exchange resinMono-aza-Michael additionsGood yields, reduced reaction times. sciforum.netmuni.cz
KG-60-piperazineAmorphous silica2-amino-2H-chromenes synthesisReusable, efficient for various carbonyls. researchgate.net
NiO-CuO-Cr-Al2O3AluminaPiperazine synthesis from MEAContinuous process capability. researchgate.net
HZSM-5 molecular sieveZeolitePiperazine synthesis from ethylenediamineHigh selectivity. google.com

Evaluation of Metal-Ion Catalysis in Amine Protonation

Metal-ion catalysis is a key strategy in facilitating the selective synthesis of monosubstituted piperazines. The protonation of one of the amine groups in piperazine is a simple and effective method to protect it from reacting, thus preventing the formation of 1,4-disubstituted products. muni.czresearchgate.net The resulting piperazinium cation is less nucleophilic, and metal catalysts can be employed to activate the electrophilic reaction partner. muni.cz

Zinc(II) compounds, for example, have shown catalytic activity in the nucleophilic addition of amines to nitriles to form amidines. rsc.org The Lewis acidic nature of Zn(II) catalysts facilitates the formation of C-N bonds. rsc.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for the N-arylation of unprotected piperazine, demonstrating the utility of metal catalysts in forming C-N bonds with high efficiency and selectivity. gyanvihar.org

The use of metal ions supported on resins provides a practical application of this principle. sciforum.netresearchgate.net These catalysts can be used in reactions of the in-situ formed piperazine-1-ium cation with various reagents, leading to monosubstituted derivatives in high yields. mdpi.com

Principles of Green Chemistry in Synthesis Optimization

The application of green chemistry principles is crucial for developing sustainable synthetic methods for 1-Piperazinamine, monoacetate. These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu

Key green chemistry principles relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edusigmaaldrich.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org The use of catalytic rather than stoichiometric reagents is a core tenet of this principle. yale.edu

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. yale.eduskpharmteco.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.eduacs.org The use of aqueous ethanol (B145695) as a green solvent has been reported in piperazine derivative synthesis. rsc.orgrsc.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. yale.edusigmaaldrich.com

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting. yale.eduacs.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. yale.eduacs.org The in-situ protonation of piperazine to form the monoacetate salt is an excellent example of avoiding traditional protecting group chemistry. mdpi.comacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Heterogeneous catalysts are particularly beneficial as they are often easily recovered and reused. rsc.orgrsc.orgresearchgate.net

The development of one-pot syntheses and the use of flow reactors, including microwave-assisted flow reactors, also contribute to a greener process by intensifying the reaction, reducing reaction times, and potentially allowing for solvent-free conditions. mdpi.comsciforum.net

Purification and Isolation Methodologies

The purification and isolation of 1-Piperazinamine, monoacetate are critical steps to ensure the final product's quality. The choice of method depends on the synthetic route and the nature of any impurities.

Following the synthesis, which often involves the reaction of piperazine with a suitable reagent in a solvent like methanol or acetic acid, the product may be isolated through several techniques. mdpi.com In many cases, the product can be isolated by filtration after the reaction mixture is cooled. Subsequent purification is commonly achieved through recrystallization from an appropriate solvent.

When heterogeneous catalysts are used, the initial purification step is simplified to the mechanical separation of the catalyst from the reaction mixture, for example, by filtration. rsc.org The crude product in the filtrate can then be subjected to further purification.

In syntheses involving the formation of a salt, such as the monoacetate, the product may precipitate from the reaction mixture and can be collected by filtration. The choice of solvent is crucial in this process to ensure high recovery of the purified product.

The table below outlines common purification techniques.

Purification MethodDescriptionApplication Context
FiltrationSolid product is separated from the liquid reaction mixture.Isolation of the final product or removal of heterogeneous catalysts.
RecrystallizationThe crude product is dissolved in a hot solvent and allowed to cool, forming purer crystals.To remove soluble impurities from the solid product.
ChromatographyA technique used to separate components of a mixture.For purification of complex mixtures or removal of closely related impurities. google.com
ExtractionSeparation of a substance from a mixture by preferentially dissolving that substance in a suitable solvent.To separate the desired product from byproducts or unreacted starting materials. google.com

Chemical Reactivity and Transformation Mechanisms of 1 Piperazinamine, Monoacetate

Reactivity as a Piperazine-1-ium Cation Intermediate

In the presence of the acetate (B1210297) counterion, 1-Piperazinamine exists in equilibrium with its protonated form, the piperazine-1-ium cation. This protonation preferentially occurs at the more basic secondary amine within the piperazine (B1678402) ring, a phenomenon that significantly modulates the molecule's reactivity.

1-Piperazinamine possesses three nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers. However, their reactivity is not identical. The secondary amine within the piperazine ring (N-4) is generally more basic and, therefore, more readily protonated than the exocyclic primary amino group (-NH2 at N-1). The nitrogen atom of the exocyclic amino group is also nucleophilic, as is the tertiary amine at the N-1 position to which it is attached.

The formation of the piperazine-1-ium cation via protonation of the N-4 nitrogen has a profound effect on the nucleophilicity of the molecule. This protonation effectively "protects" the N-4 nitrogen from participating in nucleophilic attacks, thereby directing reactions towards the N-1 nitrogen and the exocyclic amino group. This selective deactivation is a key strategy for achieving mono-substituted piperazine derivatives.

The monoacetate counterion (CH₃COO⁻) is not merely a spectator ion; it plays a crucial role in the reactivity of 1-Piperazinamine. As the conjugate base of a weak acid, the acetate ion can function as a mild base in reaction mixtures. This has several important consequences:

Proton Exchange: The acetate ion can accept a proton from the piperazine-1-ium cation, transiently regenerating the more nucleophilic free base form of 1-Piperazinamine. This dynamic equilibrium can be crucial for enabling reactions that require the free amine as the active nucleophile.

Buffering Effect: The presence of the acetic acid/acetate conjugate pair can buffer the reaction medium, maintaining a relatively stable pH. This can be important for reactions that are sensitive to pH changes.

Byproduct Neutralization: In reactions that produce acidic byproducts, such as the acylation with acid halides, the acetate ion can act as a scavenger for the generated acid (e.g., HCl), driving the reaction to completion.

Formation of N-Substituted Piperazine Derivatives

The nucleophilic nature of the nitrogen atoms in 1-Piperazinamine allows for the formation of a wide variety of N-substituted derivatives through several key reaction pathways.

1-Piperazinamine readily undergoes acylation with reactive carboxylic acid derivatives like acid halides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride) to form amides. In the case of 1-Piperazinamine, monoacetate, the reaction can proceed at either the exocyclic primary amino group or the N-1 ring nitrogen, depending on the reaction conditions and the steric and electronic properties of the acylating agent. The acetate counterion can facilitate this reaction by neutralizing the hydrogen halide or carboxylic acid byproduct.

Table 1: Representative Acylation Reactions of 1-Piperazinamine

Acylating Agent Product
Acetyl Chloride N-(piperazin-1-yl)acetamide
Benzoyl Chloride N-(piperazin-1-yl)benzamide

As a nucleophile, 1-Piperazinamine can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (activated alkenes) and activated alkynes. The protonation of one of the piperazine nitrogens in the monoacetate salt can be advantageous in controlling the stoichiometry of the addition, favoring mono-adducts. The reaction typically proceeds by the attack of a nitrogen lone pair on the β-carbon of the activated alkene or alkyne.

Table 2: Examples of Michael Addition Reactions with 1-Piperazinamine

Michael Acceptor Product Type
Acrylonitrile 3-(4-aminopiperazin-1-yl)propanenitrile
Methyl Acrylate (B77674) Methyl 3-(4-aminopiperazin-1-yl)propanoate

The nitrogen atoms of 1-Piperazinamine can be alkylated by reaction with alkyl halides through nucleophilic substitution. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging due to the presence of multiple reactive sites. The use of 1-Piperazinamine, monoacetate can help to favor mono-alkylation by deactivating one of the ring nitrogens through protonation. The reaction involves the nucleophilic attack of a nitrogen atom on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Table 3: Illustrative Alkylation Reactions of 1-Piperazinamine

Alkylating Agent Product
Methyl Iodide 1-amino-4-methylpiperazine
Benzyl Bromide 1-amino-4-benzylpiperazine

Arylation Reactions and Cross-Coupling Strategies

The introduction of aryl groups onto the piperazine scaffold is a critical transformation in medicinal chemistry and materials science. For 1-piperazinamine, monoacetate, the presence of a primary amino group at the N-1 position offers a unique handle for such modifications. Arylation can be achieved through various cross-coupling strategies, with palladium and copper-catalyzed reactions being the most prominent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the context of 1-piperazinamine, the N-1 amino group can react with aryl halides or triflates. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base. The acetate counter-ion in 1-piperazinamine, monoacetate would likely be neutralized by the reaction base, freeing the primary amine for coupling. The choice of ligand is crucial for the reaction's efficiency and can be tailored to the specific aryl halide used.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative and often more cost-effective method. These reactions typically involve coupling an amine with an aryl halide in the presence of a copper catalyst (e.g., CuI, CuBr) and a base, often at elevated temperatures. For sterically unhindered aryl iodides, high yields can be achieved. researchgate.net The reactivity of 1-piperazinamine would be influenced by the nature of the aryl halide, with electron-deficient aromatic rings being more reactive in nucleophilic aromatic substitution-type pathways.

A key consideration for 1-piperazinamine is the potential for reaction at either the exocyclic primary amine or the endocyclic secondary amine at the N-4 position. Selective arylation at the N-1 position can be achieved by protecting the N-4 position, for instance, with a Boc group. Alternatively, reaction conditions can sometimes be tuned to favor reaction at one site over the other based on steric and electronic differences.

Below is a table summarizing representative arylation reactions applicable to N-substituted piperazines, which can be extrapolated to 1-piperazinamine.

Catalyst SystemArylating AgentBaseSolventTypical Yield (%)Ref.
Pd(OAc)2 / BINAPAryl bromideNaOtBuToluene70-95 nih.gov
CuI / L-prolineAryl iodideK2CO3DMSO65-90 nih.gov
Pd2(dba)3 / XantphosAryl chlorideCs2CO3Dioxane60-85 nih.gov
CuBr / rac-BINOLAryl iodideK3PO4DMF36-72 researchgate.net

Ring-Opening and Ring-Closure Reactions of Piperazine Systems

The piperazine ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions often involve quaternization of one of the nitrogen atoms, followed by nucleophilic attack that cleaves a C-N bond. For instance, the reaction of N-substituted piperazines with certain electrophiles can lead to the formation of bicyclic quaternary ammonium (B1175870) salts, which are then susceptible to ring-opening by various nucleophiles. researchgate.net

A notable example is the benzyne-induced ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO), a rigid piperazine-containing structure. The reactive intermediate formed upon reaction with benzyne (B1209423) can be trapped by nucleophiles, leading to 1,4-disubstituted piperazine derivatives. researchgate.net While 1-piperazinamine, monoacetate is not bicyclic, the principles of electrophilic activation and subsequent nucleophilic attack can be relevant. The presence of the N-amino group might influence the regioselectivity of such ring-opening processes.

Conversely, the synthesis of the piperazine ring often relies on ring-closure reactions. A common strategy involves the cyclization of linear diamine precursors. mdpi.com For instance, a primary amine can undergo a double Michael addition to nitrosoalkenes to form a bis(oximinoalkyl)amine, which can then undergo reductive cyclization to yield a piperazine. mdpi.com This methodology allows for the construction of the piperazine ring from a primary amino group, a feature present in 1-piperazinamine.

Palladium-catalyzed cyclization reactions have also been developed for the synthesis of highly substituted piperazines. These methods can offer high regio- and stereochemical control. organic-chemistry.org Another approach involves the intramolecular hydroamination of substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids, leading to diastereoselective formation of 2,6-disubstituted piperazines. organic-chemistry.org

The table below provides examples of reaction types leading to the formation or cleavage of the piperazine ring.

Reaction TypeKey ReagentsProduct TypeRef.
Ring-OpeningBenzyne, Nucleophile1,4-Disubstituted piperazines researchgate.net
Ring-ClosureNitrosoalkenes, Reducing agentSubstituted piperazines mdpi.com
Ring-ClosurePropargyl unit, Diamine, Pd catalystSubstituted piperazines organic-chemistry.org
Ring-ClosureCyclic sulfamidate, Intramolecular hydroamination2,6-Disubstituted piperazines organic-chemistry.org

Stereochemical Control in Reactions Involving Chiral Reagents

Stereochemical control is a paramount consideration in the synthesis of chiral molecules, particularly for pharmaceutical applications. When 1-piperazinamine, monoacetate, which is achiral, reacts with a chiral reagent, the stereochemical outcome is dictated by the reagent. youtube.com This is known as reagent-based stereochemical control. The chiral reagent carries the stereochemical information and influences the formation of new stereocenters in the product. youtube.com

For example, in a reduction of a prochiral ketone with a chiral borane (B79455) reagent, the hydride is delivered to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the resulting alcohol. The stereochemistry of the chiral reagent dictates the facial selectivity of the hydride attack. youtube.com Similarly, if 1-piperazinamine were to be used as a nucleophile in a reaction with a substrate containing a chiral auxiliary, the stereochemical course of the reaction would be influenced by the auxiliary.

In reactions where the piperazine ring itself is made chiral through substitution, the existing stereocenters can direct the stereochemistry of subsequent reactions. This is known as substrate-based stereochemical control. For instance, in the synthesis of chiral piperazin-2-ones via palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, a chiral ligand on the palladium catalyst controls the enantioselectivity of the hydrogenation, leading to a chiral piperazinone product with high enantiomeric excess. dicp.ac.cn The product can then be converted to a chiral piperazine. dicp.ac.cn

The synthesis of chiral 2-oxopiperazines, which are precursors to chiral piperazines, has been achieved through various strategies, including those that rely on the formation of specific C-N bonds in the ring-forming step. researchgate.net These methods often employ chiral starting materials, such as amino acids, to introduce stereochemistry into the piperazine ring. researchgate.net

The following table illustrates concepts of stereochemical control relevant to piperazine chemistry.

Control ElementReaction ExampleStereochemical OutcomeRef.
Chiral ReagentReduction of a prochiral ketone with a chiral boraneEnantiomerically enriched alcohol youtube.com
Chiral CatalystAsymmetric hydrogenation of pyrazin-2-ols with a chiral Pd catalystChiral piperazin-2-one (B30754) with high ee dicp.ac.cn
Chiral SubstrateCyclization of a derivative of a chiral amino acidDiastereoselective formation of a substituted piperazine researchgate.net
Chiral AuxiliaryNucleophilic addition to a substrate with a chiral auxiliaryDiastereomerically enriched product slideshare.net

Derivatization Strategies and Scaffold Construction Utilizing 1 Piperazinamine, Monoacetate

Design and Synthesis of Monosubstituted Piperazine (B1678402) Scaffolds

The synthesis of monosubstituted piperazines is a foundational step in building more complex derivatives. A highly effective method for achieving this relies on the in situ formation of the piperazine-1-ium cation from 1-Piperazinamine, monoacetate. mdpi.com This approach offers a simple, cost-effective, and efficient one-pot procedure for preparing a wide variety of N-monosubstituted piperazine derivatives in high yields. mdpi.com

The core principle of this synthetic strategy involves the reaction of the piperazine monoacetate salt with various electrophilic reagents. mdpi.com The protonation of one nitrogen atom of the piperazine ring significantly reduces its nucleophilicity, thereby suppressing the formation of undesired symmetrically disubstituted by-products. The reaction proceeds smoothly in solvents like methanol (B129727) or acetic acid, often at room temperature or under reflux. mdpi.com This method is compatible with several classes of reagents, including acylating agents and Michael acceptors.

Key research findings indicate that this procedure is not only high-yielding but also aligns with the principles of green and sustainable chemistry. mdpi.com The starting piperazine monoacetate can be easily prepared by dissolving anhydrous piperazine in glacial acetic acid. mdpi.com While small amounts of disubstituted derivatives may form, they are typically easy to separate during product isolation and recrystallization. mdpi.com

Table 1: Synthesis of Monosubstituted Piperazines via Piperazine Monoacetate
Reagent ClassSpecific Reagent ExampleResulting Scaffold TypeReference
Acyl ChloridesMethyl ChloroformateN-Carbomethoxypiperazine mdpi.com
Acyl AnhydridesAcetic AnhydrideN-Acetylpiperazine mdpi.com
Michael AcceptorsActivated Alkenes (e.g., Acrylates)N-Alkylated Piperazine mdpi.com
Michael AcceptorsActivated AlkynesN-Alkenylpiperazine mdpi.com

Synthetic Routes to Disubstituted Piperazine Derivatives

Once a monosubstituted piperazine scaffold is obtained, the second nitrogen atom becomes a target for further functionalization to create 1,4-disubstituted piperazines. These derivatives are of significant interest due to the wide range of biological activities they exhibit. researchgate.net Several robust synthetic routes are employed to introduce a second, often different, substituent onto the piperazine ring.

Classic strategies include stepwise nucleophilic substitution reactions and transition-metal-catalyzed C-N bond coupling reactions. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming N-aryl bonds and is frequently used to synthesize N-arylpiperazines from aryl halides. mdpi.comorganic-chemistry.org This method is valued for its efficiency and broad substrate scope, including the ability to couple sterically hindered aryl chlorides. organic-chemistry.org

Another powerful technique is reductive amination. This involves reacting the monosubstituted piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. researchgate.net This method is widely used to introduce N-benzyl and other N-alkyl groups. researchgate.net These synthetic methodologies allow for the modular construction of unsymmetrical 1,4-disubstituted piperazines, which are key components in many pharmaceuticals. mdpi.com

Table 2: Common Methods for Synthesizing 1,4-Disubstituted Piperazines from Monosubstituted Precursors
Synthetic MethodReagents/CatalystSubstituent IntroducedReference
Buchwald-Hartwig AminationAryl Halide, Palladium Catalyst, Ligand, BaseAryl Group mdpi.com
Ullmann-Goldberg ReactionAryl Halide, Copper CatalystAryl Group mdpi.com
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient (Hetero)arene(Hetero)aryl Group researchgate.netmdpi.com
Reductive AminationAldehyde/Ketone, Sodium TriacetoxyborohydrideAlkyl or Benzyl Group researchgate.net
Nucleophilic SubstitutionAlkyl Halide, BaseAlkyl Group researchgate.net

Construction of Fused and Bridged Piperazine Ring Systems

To achieve greater structural rigidity and explore novel chemical space, the piperazine scaffold can be incorporated into fused and bridged bicyclic systems. researchgate.net These conformationally restricted analogs are valuable in drug design, as they can present pharmacophoric elements in a precise orientation for target binding. nih.gov The synthesis of such structures often involves intramolecular reactions starting from suitably functionalized piperazine derivatives.

One strategy for creating bridged piperazines, such as 2,6-bridged 3,9-diazabicyclo[3.3.1]nonanes, begins with a piperazine-2,6-dione (B107378) precursor. nih.gov This dione (B5365651) can be N-functionalized and then subjected to reactions that install a side chain capable of intramolecular cyclization. For example, conjugate addition to methyl acrylate (B77674) can introduce a propionate (B1217596) side chain, which, after deprotonation, can cyclize to form a three-carbon bridge across the piperazine ring. nih.gov

Another approach involves the catalytic reductive cyclization of dioximes, which can be formed from primary amines. mdpi.comnih.gov This method allows for the construction of the piperazine ring itself in a way that can lead to fused systems. For instance, by choosing appropriate synthons, it is possible to build piperazine rings that are fused to other heterocyclic structures, expanding the diversity of available scaffolds. mdpi.com These advanced synthetic strategies provide access to complex, three-dimensional molecules that are regioisomers of known bioactive scaffolds like tropanes and granatanes. researchgate.netnih.gov

Table 3: Examples of Fused and Bridged Piperazine Systems
Starting Material TypeKey TransformationResulting Bridged/Fused SystemReference
N-Substituted Piperazine-2,6-dioneIntramolecular Dieckmann Condensation or similar cyclization2,6-Bridged Piperazine (e.g., 3,9-Diazabicyclo[3.3.1]nonane) nih.gov
Bis(oximinoalkyl)aminesCatalytic Reductive CyclizationC-Substituted and Fused Piperazines mdpi.comnih.gov
Piperazine-linked DithiolReaction with Hydrazine (B178648) or Thionyl Chloride followed by cyclizationPiperazine-fused bis(1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole) mdpi.com

Development of Complex Polycyclic Amine Frameworks

The piperazine moiety serves as a versatile building block for the assembly of even more complex polycyclic amine frameworks. nih.gov In these applications, the piperazine ring acts as a central organizing scaffold or a critical linker connecting multiple heterocyclic units. The synthesis of these intricate molecules relies on multi-step sequences that combine various cyclization and functionalization strategies.

One powerful method involves using the piperazine unit as a linker to connect two or more reactive moieties, which are then elaborated into larger ring systems. For example, a piperazine core can link two 1,3,4-thiadiazole (B1197879) units. mdpi.com These thiadiazole rings can be further functionalized, for instance, by converting a thiol group to a chloro group, which then serves as a handle for subsequent substitution or cyclization reactions to build fused polycyclic structures. mdpi.com

Another general approach involves the construction of the piperazine ring from a primary amine precursor as part of a larger molecular framework. nih.gov This "ring-building" strategy allows for the integration of a piperazine ring into a pre-existing complex molecule, effectively converting a primary amino group into a piperazine heterocycle. nih.gov This is achieved through sequential reactions like double Michael addition to nitrosoalkenes followed by a stereoselective reductive cyclization. nih.gov Such methodologies enable the systematic structural modification of bioactive molecules, generating novel polycyclic frameworks with potentially unique properties.

Regioselectivity and Chemoselectivity in Multi-Step Derivatizations

The successful synthesis of complex molecules based on the piperazine scaffold hinges on controlling the regioselectivity and chemoselectivity of the reactions involved. youtube.com These principles determine which atom reacts and which functional group reacts, respectively, allowing for the precise construction of the target molecule.

Regioselectivity is paramount when dealing with the two nitrogen atoms of the piperazine ring. The use of 1-Piperazinamine, monoacetate to achieve monosubstitution is a prime example of regioselective control. mdpi.com By protonating one nitrogen, its reactivity is suppressed, directing the initial functionalization to the free, more nucleophilic nitrogen. This electronic deactivation of the second nitrogen after the first substitution is a key factor in preventing the formation of symmetrical 1,4-disubstituted products. mdpi.com In subsequent steps to form unsymmetrical disubstituted piperazines, the choice of reaction (e.g., Buchwald-Hartwig vs. acylation) allows for the selective functionalization of the remaining N-H bond.

Chemoselectivity becomes critical when the substituents on the piperazine ring contain other reactive functional groups, such as hydroxyls, thiols, or other amines. To avoid unwanted side reactions, chemists employ protecting group strategies and choose derivatization reagents with high functional group specificity. mdpi.comjfda-online.com For example, a Boc (tert-butyloxycarbonyl) group can be used to temporarily protect one piperazine nitrogen, allowing for selective modification at another site on the molecule. mdpi.com The protecting group is then removed under specific conditions to reveal the nitrogen for a subsequent, different reaction. The choice of reagents, such as silylating agents that react preferentially with alcohols over amines, or acylating agents under controlled conditions, is also crucial for achieving chemoselectivity in multi-step syntheses. jfda-online.com


Advanced Spectroscopic and Structural Elucidation Techniques for Piperazinamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. For complex molecules like piperazinamine derivatives, a suite of advanced 1D and 2D NMR experiments is often required. ipb.ptresearchgate.net

Advanced ¹H and ¹³C NMR for Complex Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide initial, crucial information about the structure of 1-Piperazinamine, monoacetate.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For the piperazine (B1678402) ring, the protons on the carbon atoms typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the presence of the two nitrogen atoms within the ring. The protons of the acetate (B1210297) counter-ion would be expected to produce a characteristic singlet.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. In 1-Piperazinamine, monoacetate, distinct signals would be observed for the carbon atoms of the piperazine ring and the methyl and carbonyl carbons of the acetate group. The chemical shifts provide information about the electronic environment of each carbon. For instance, carbons bonded to nitrogen atoms are typically deshielded and appear at a higher chemical shift.

In some instances, the complexity of the spectra, potentially due to conformational isomers, may require advanced techniques like temperature-dependent NMR studies to resolve overlapping signals. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Piperazinamine, monoacetate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperazine Ring CH₂2.5 - 3.540 - 55
Acetate CH₃~1.9~20
Acetate C=O-~170-180

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization and Amine Linkages

¹⁵N NMR spectroscopy is a powerful, though less common, technique that directly probes the nitrogen atoms in a molecule. caltech.edu Given that 1-Piperazinamine, monoacetate contains three nitrogen atoms in distinct chemical environments (two within the piperazine ring and one in the exocyclic amino group), ¹⁵N NMR can provide invaluable data for their characterization. caltech.edunih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, substituent effects, and involvement in hydrogen bonding. caltech.edunih.gov For example, the nitrogen atoms of the piperazine ring would have different chemical shifts from the exocyclic primary amine nitrogen. While the natural abundance of the ¹⁵N isotope is low (0.3%), modern NMR spectrometers and techniques can successfully acquire these spectra. researchgate.netmagritek.com

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a series of 2D NMR experiments are employed. ipb.ptlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton networks within the piperazine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.orghmdb.ca It is a highly sensitive method for assigning carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. magritek.com This is particularly useful for identifying quaternary carbons (like the carbonyl carbon of the acetate) and for connecting different fragments of the molecule, for instance, showing the correlation between the piperazine protons and the carbons of the acetate group, confirming the salt formation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For the piperazine ring, which can exist in different conformations (e.g., chair, boat), NOESY can help to determine the preferred conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. researchgate.netpreprints.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of 1-Piperazinamine, monoacetate. By comparing the experimentally measured accurate mass with the theoretical masses of possible chemical formulas, the correct molecular formula can be confidently established. nih.gov This is a critical step in the identification of any new or unknown compound. europa.eu

Table 2: Theoretical Mass Data for 1-Piperazinamine, monoacetate Cation

Ion Formula Theoretical Monoisotopic Mass (Da)
[M+H]⁺ (1-Piperazinamine)C₄H₁₂N₃⁺102.1026

Note: This table shows the theoretical mass of the protonated 1-Piperazinamine cation, which would be observed in positive ion mode ESI-HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. xml-journal.net The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. researchgate.net

For 1-Piperazinamine, the protonated molecule would likely be the precursor ion in a positive ion mode MS/MS experiment. The fragmentation would be expected to occur at the weakest bonds, particularly the C-N bonds within the piperazine ring and the N-N bond of the hydrazine (B178648) moiety. xml-journal.net The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of the connectivity of the piperazine ring and the amino group. The study of fragmentation pathways in similar piperazine derivatives has shown characteristic losses and cleavages of the piperazine ring. preprints.orgxml-journal.netresearchgate.netnih.gov For instance, the loss of ammonia (B1221849) (NH₃) or cleavage of the piperazine ring to produce smaller charged fragments are common fragmentation pathways. nih.govnih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of molecular structure and conformation in the gas phase. acs.orgresearchgate.net This method separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge, providing an additional dimension of separation. acs.orgchromatographyonline.com For a flexible molecule like the 1-piperazinamine cation, IMS-MS can distinguish between different conformers that may coexist in the gas phase.

The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen) under the influence of a weak electric field. nih.gov An ion's drift time is proportional to its rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. acs.orglibretexts.org Compact, tightly folded conformers experience fewer collisions with the buffer gas and travel faster, while more extended, open conformers have larger CCS values and exhibit longer drift times. nih.govucsb.edu

For the 1-piperazinamine cation, protonation is expected to occur at one of the nitrogen atoms. The piperazine ring itself typically adopts a chair conformation. researchgate.netresearchgate.net However, the orientation of the exocyclic amino group (-NH2) can lead to different conformers, primarily axial and equatorial isomers. These conformers, having the same mass, would be indistinguishable by conventional mass spectrometry but could potentially be resolved by IMS due to differences in their CCS values. acs.org

Advanced IMS techniques, such as traveling-wave IMS (TW-IMS) and cyclic ion mobility spectrometry (cIMS), offer enhanced resolution, making it possible to separate very similar structures. acs.orgacs.org By coupling IMS with computational modeling, theoretical CCS values for various potential conformers of the 1-piperazinamine cation can be calculated. georgefox.edunih.gov Comparing these theoretical values with experimentally measured CCS data allows for the assignment of specific gas-phase conformations. While specific experimental CCS values for 1-piperazinamine, monoacetate are not documented, the methodology provides a robust framework for its future conformational analysis.

Table 1: Theoretical Conformers of the 1-Piperazinamine Cation and IMS-MS Principles

Feature Description Relevance to 1-Piperazinamine, monoacetate
Primary Technique Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions by shape (CCS) and mass-to-charge (m/z).
Key Measurement Collision Cross-Section (CCS) A quantitative measure of an ion's size and shape in the gas phase. acs.org
Expected Conformers Chair (piperazine ring) with axial or equatorial -NH2 group These conformers would have identical masses but different CCS values. researchgate.net
Conformer Distinction Compact conformers have smaller CCS and shorter drift times. The equatorial conformer is generally more stable and might be expected to be more compact.
Advanced Methods Cyclic Ion Mobility (cIMS) Increases resolving power by allowing multiple passes through the mobility cell, aiding separation of very similar isomers. acs.orgwaters.com

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a compound. vulcanchem.com These complementary methods are invaluable for identifying functional groups and elucidating details of molecular structure and bonding, such as hydrogen-bonding networks. vulcanchem.comrsc.org

Elucidation of Specific Functional Groups and Hydrogen Bonding Networks

In 1-Piperazinamine, monoacetate, the IR and Raman spectra would be dominated by vibrations from the piperazinamine cation and the acetate anion.

Piperazinamine Cation:

N-H Stretching: The protonated amine (N-H+) and the secondary amine (N-H) of the piperazine ring, along with the primary amine (-NH2) group, would exhibit stretching vibrations typically in the 3400-3100 cm⁻¹ region. These bands are often broadened due to extensive hydrogen bonding. researchgate.net

C-H Stretching: Vibrations from the methylene (B1212753) (-CH2-) groups of the piperazine ring are expected in the 3000-2850 cm⁻¹ range.

N-H Bending: Bending vibrations (scissoring) of the -NH2 group typically appear around 1650-1580 cm⁻¹.

C-N Stretching: These vibrations are found in the fingerprint region, generally between 1250-1020 cm⁻¹. mdpi.com

Acetate Anion:

Carboxylate (COO⁻) Stretching: The acetate ion is characterized by strong asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching modes. The asymmetric stretch typically appears as a very strong band in the IR spectrum around 1550-1610 cm⁻¹. x-mol.com The symmetric stretch occurs in the 1400-1450 cm⁻¹ region. waters.com The frequency separation (Δν) between these two bands can provide information about the coordination environment of the carboxylate group.

Hydrogen Bonding: The formation of the salt involves proton transfer from acetic acid to 1-piperazinamine, creating strong N⁺-H···O⁻ hydrogen bonds between the piperazinamine cation and the acetate anion. This interaction significantly influences the vibrational frequencies, particularly the N-H and C=O stretching modes, often causing broadening and shifts to lower wavenumbers. The presence of a broad absorption in the 3400–2500 cm⁻¹ region in the IR spectrum is a classic indicator of strong hydrogen bonding. researchgate.net

Advanced Raman Techniques for Molecular Fingerprinting

While conventional Raman spectroscopy provides a valuable fingerprint, advanced techniques can offer enhanced sensitivity and specificity. Surface-Enhanced Raman Spectroscopy (SERS), for example, can dramatically amplify the Raman signal of molecules adsorbed onto a metal nanoparticle surface. This could be particularly useful for analyzing low concentrations of 1-Piperazinamine, monoacetate or for probing its orientation on a surface. researchgate.net

Raman spectroscopy is highly sensitive to the symmetry of molecular vibrations. The piperazine ring's skeletal vibrations (ring breathing and deformation modes) provide a distinct fingerprint in the low-frequency region (<1000 cm⁻¹). These modes would be sensitive to the conformation of the ring and the nature of its substituents. For instance, the centrosymmetric chair conformation of unsubstituted piperazine has specific Raman selection rules, and deviations from this symmetry in 1-piperazinamine would result in changes to the spectrum. researchgate.net

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for 1-Piperazinamine, monoacetate

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Associated Functional Group Expected Spectral Features
N-H Stretching (N⁺-H, N-H) 3400 - 3100 Piperazinamine cation Broad, strong bands in IR due to hydrogen bonding.
C-H Stretching 3000 - 2850 Methylene groups of piperazine ring Multiple sharp to medium bands in IR and Raman.
Asymmetric COO⁻ Stretching 1550 - 1610 Acetate anion Very strong, characteristic band in IR. x-mol.com
N-H Bending 1650 - 1580 Primary amine (-NH2) Medium to strong band in IR.
Symmetric COO⁻ Stretching 1400 - 1450 Acetate anion Strong band in IR. waters.com
C-N Stretching 1250 - 1020 Piperazinamine cation Medium intensity bands in the fingerprint region. mdpi.com

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination

A successful single-crystal X-ray diffraction (SCXRD) analysis of 1-Piperazinamine, monoacetate would yield a detailed molecular model. This would confirm the ionic nature of the compound, showing a protonated piperazinamine cation and an acetate anion. The analysis would reveal the exact conformation of the piperazine ring, which is anticipated to be a chair form, and the orientation (axial or equatorial) of the exocyclic amino group.

Analogous crystal structures, such as that of piperazine-1,4-diium (B1225682) diacetate, show a chair conformation for the piperazinium ring. acs.org In this related structure, the protonated amine groups act as hydrogen bond donors to the acetate anions. acs.org A similar arrangement is expected for 1-Piperazinamine, monoacetate, where the protonated N1 and/or N4 atoms and the N-H bonds of the primary amine would be key interaction sites.

Table 3: Hypothetical Crystallographic Data for 1-Piperazinamine, monoacetate (Based on Analogy with Piperazinium Salts)

Parameter Expected Value/Observation Significance
Crystal System Monoclinic or Orthorhombic Describes the basic symmetry of the unit cell. acs.org
Space Group e.g., P2₁/c, P-1 Defines the symmetry elements within the unit cell. acs.orgacs.org
Piperazine Ring Conformation Chair Confirms the lowest energy conformation in the solid state.
Protonation Site(s) N1 and/or N4 of the piperazine ring Identifies the basic centers of the molecule.
Key Bond Lengths C-N, C-C, C-O Provides precise measurements for comparison with theoretical models.
Key Bond Angles C-N-C, N-C-C Defines the exact geometry of the cation and anion.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Beyond the structure of a single molecule, SCXRD elucidates the crystal packing and the network of intermolecular interactions that create the supramolecular assembly. For 1-Piperazinamine, monoacetate, the dominant interactions would be the strong hydrogen bonds between the piperazinamine cations and acetate anions.

Crystal structure analyses of various piperazinium salts consistently show the formation of extensive hydrogen-bonding networks. In piperazine-1,4-diium diacetate, N⁺-H···O⁻ hydrogen bonds link the cations and anions into one-dimensional chains. acs.org The hydrogen bond geometry, including donor-acceptor distances and angles, can be precisely measured. For N-H···O bonds, typical donor-to-acceptor distances (N···O) are in the range of 2.6 to 2.9 Å. acs.org It is highly probable that the crystal structure of 1-Piperazinamine, monoacetate would feature a similar supramolecular architecture, where cations and anions are organized into well-defined motifs, such as chains or sheets, stabilized by a combination of N-H···O and potentially C-H···O interactions. acs.orgacs.org

Polymorphism and Co-crystal Investigations in Piperazine Derivatives

The solid-state form of a pharmaceutical compound can significantly impact its physical and chemical properties, including solubility, dissolution rate, and stability. Piperazine and its derivatives are known to form various solid-state structures, such as polymorphs, salts, and co-crystals.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. While specific studies on the polymorphism of 1-Piperazinamine, monoacetate are not prevalent in the public literature, the phenomenon is well-documented for other piperazine salts. For instance, two polymorphic forms of a 1:1 salt of sulfadiazine (B1682646) and piperazine have been synthesized and characterized. researchgate.net These polymorphs showed differences in stability, with one form transforming into the other under certain conditions, highlighting the importance of identifying the most stable form for development. researchgate.net Similarly, a novel bisphosphoramidate of piperazine was found to exist in two polymorphic forms and one pseudo-polymorphic solvate, each with different molecular conformations. rsc.org These examples underscore the propensity of piperazine-containing compounds to exhibit polymorphism, a critical consideration for 1-Piperazinamine, monoacetate.

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. Co-crystallization is a widely used strategy to enhance the physicochemical properties of active pharmaceutical ingredients. Piperazine is a common co-former in the development of pharmaceutical co-crystals and salts. The distinction between a co-crystal and a salt is typically determined by the transfer of a proton from the acidic component to the basic component, which can be predicted by the difference in the pKa values (ΔpKa) of the two components. A ΔpKa greater than 3 generally indicates salt formation, while a negative ΔpKa suggests co-crystal formation; values between 0 and 3 represent a continuum where either form is possible. frontiersin.org

Several studies have detailed the investigation of piperazine co-crystals and salts:

Daidzein (B1669772) and Piperazine: A novel crystalline salt of daidzein with piperazine was synthesized to improve the solubility and bioavailability of daidzein. frontiersin.orgnih.gov Characterization was performed using techniques including Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FT-IR) spectroscopy. frontiersin.orgnih.gov

Acemetacin (B1664320) and Piperazine: A pharmaceutically acceptable salt of the anti-inflammatory drug acemetacin with piperazine was prepared and characterized. iucr.org The structure of the salt was solved from high-resolution powder X-ray diffraction data. The study found that the piperazine salt exhibited superior stability and a faster dissolution rate compared to the parent drug. iucr.org

Resveratrol (B1683913) and Piperazine: Mechanochemical synthesis was employed to produce a 1:1 co-crystal of resveratrol and piperazine. nih.gov The formation and purity of the co-crystal were monitored using X-ray diffraction and calorimetry. FT-IR spectroscopy confirmed the formation of intermolecular hydrogen bonds between the resveratrol hydroxyl groups and the piperazine amine groups. nih.gov

The characterization of these piperazine derivatives relies on a suite of advanced analytical techniques to elucidate their solid-state structure.

TechniqueInformation ProvidedExample Application with Piperazine Derivatives
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for a crystalline solid. Used to identify crystalline phases, determine purity, and detect polymorphism.Characterization of a new crystalline salt of daidzein and piperazine (DAI-PIP). nih.gov
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformation.Elucidation of the crystal structure of a daidzein-piperazine salt, confirming the formation of the salt. frontiersin.org
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Used to determine melting points, glass transitions, and phase transitions.Showed that a dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide (B1679903) had a distinct melting point (170.6 °C) different from the individual components. acs.org
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature or time. Used to assess thermal stability and solvent content.Used alongside DSC to study the thermodynamic behavior and confirm the formation of a new crystalline phase in a piperazine ferulate-pyrazinamide cocrystal. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups and studies intermolecular interactions, such as hydrogen bonding, by observing changes in vibrational frequencies.Confirmed hydrogen bonding in a resveratrol-piperazine cocrystal by observing a shift in the N-H stretching vibration of piperazine. nih.gov

These investigations into the polymorphism and co-crystallization of various piperazine derivatives provide a strong framework for similar studies on 1-Piperazinamine, monoacetate. The application of this suite of analytical techniques would be essential to fully characterize its solid-state forms and identify the form with the most desirable properties for further development.

Spectroscopic Methodologies for In-situ Reaction Monitoring

In-situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. This approach allows for a deeper understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters. Spectroscopic techniques are particularly well-suited for in-situ monitoring.

For the synthesis and crystallization of piperazine derivatives like 1-Piperazinamine, monoacetate, in-situ monitoring can be invaluable. The formation of a salt from 1-piperazinamine and acetic acid, for instance, could be tracked in real-time.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring reactions in solution. By inserting a fiber-optic probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic infrared absorption bands. A study on the formation of arene diazonium salts demonstrated the power of in-situ FT-IR to determine optimal reaction parameters and track species concentrations under actual reaction conditions. nih.govmdpi.com This methodology could be directly applied to monitor the salt formation of 1-Piperazinamine, monoacetate by tracking the disappearance of the free amine and carboxylic acid vibrational bands and the appearance of bands corresponding to the ammonium (B1175870) and carboxylate ions of the resulting salt.

In-situ X-ray Diffraction (XRD): When studying crystallization processes, polymorphism, or mechanochemical synthesis, in-situ XRD is a powerful tool. It provides real-time information about the evolution of crystalline phases during a reaction. For example, in-situ monitoring of mechanochemical reactions between copper salts and dicyandiamide (B1669379) revealed the formation of different products and intermediates depending on the milling conditions. rsc.orgrsc.org This technique allowed for the discovery and characterization of novel crystalline forms that might have been missed with conventional offline analysis. rsc.orgrsc.org For 1-Piperazinamine, monoacetate, in-situ XRD could be used to monitor its crystallization from solution, potentially identifying different polymorphic forms as they appear and transform, and to optimize conditions to isolate the desired solid form.

The table below summarizes key aspects of these in-situ methodologies and their potential application to the study of 1-Piperazinamine, monoacetate.

In-situ TechniquePrinciplePotential Application for 1-Piperazinamine, monoacetateResearch Findings in Related Systems
FT-IR Spectroscopy A mid-infrared probe immersed in the reaction mixture continuously records spectra, allowing for the tracking of functional group changes over time.Monitoring the acid-base reaction between 1-piperazinamine and acetic acid to determine reaction endpoint and kinetics.Successfully used to monitor the formation of arene diazonium salts and their subsequent reactions, enabling process optimization. nih.govmdpi.com
X-ray Diffraction (XRD) The reaction or crystallization is carried out in a sample holder that is continuously irradiated with X-rays, and the diffraction pattern is recorded over time.Studying the crystallization of 1-Piperazinamine, monoacetate to identify and control polymorph formation in real-time.Enabled the real-time monitoring of mechanochemical synthesis, leading to the discovery of new phases and a better understanding of reaction pathways. rsc.orgrsc.org

By employing these advanced in-situ spectroscopic methods, a comprehensive understanding of the formation and solid-state behavior of 1-Piperazinamine, monoacetate can be achieved. This knowledge is fundamental for the development of robust and reproducible manufacturing processes for this and other related piperazine derivatives.

Theoretical and Computational Chemistry Studies on 1 Piperazinamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. qulacs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various Density Functional Theory (DFT) functionals are employed to solve the Schrödinger equation approximately. rsc.org These calculations yield critical information about molecular orbitals, charge distribution, and related electronic properties.

For piperazine (B1678402) derivatives, quantum chemical methods have been used to investigate the effects of different substituents on their electronic properties. nih.gov A key area of study is the calculation of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. physchemres.org For instance, studies on various heterocyclic compounds, including those with piperazine-like structures, show that substituents can significantly alter the HOMO-LUMO gap. espublisher.com

Another important property derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP surface map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other molecules, including biological receptors or reactants. researchgate.net For aryl sulfonyl piperazine derivatives, MEP analysis has been used to identify reactive sites. researchgate.net

Table 1: Calculated Quantum Chemical Properties for Representative Heterocyclic Derivatives

Compound/Derivative Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (Debye)
Quinazolinone Derivative (AYQ) DFT/B3LYP - - 4.999 -
1,5-Benzodiazepin-2-thione (EPBZ) B3LYP/6-31G** - - 3.38 - 4.01 (for derivatives) -

This table is illustrative, based on data for related heterocyclic structures to demonstrate the types of properties calculated. Specific values for 1-Piperazinamine were not available in the provided search results. physchemres.orgespublisher.comresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) has become a popular and robust method for computational chemistry due to its balance of accuracy and computational cost. scirp.org It is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netarxiv.org This process involves calculating the forces on each atom and adjusting their positions iteratively until a stationary point on the potential energy surface is reached. researchgate.netgaussian.com

For piperazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are standard for obtaining optimized geometries. researchgate.netresearchgate.net Accurate geometries are a prerequisite for calculating other properties, such as vibrational frequencies, electronic spectra, and reaction energy profiles. For example, a theoretical study on aryl sulfonyl piperazine derivatives used the DFT/B3LYP method with the 6-31G(d,p) basis set to investigate their optimized molecular structure and electronic features. researchgate.net

DFT is also instrumental in calculating energy profiles for chemical reactions. By mapping the energy of the system along a reaction coordinate, researchers can identify transition states—the high-energy species that connect reactants and products. smu.edu The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Computational studies on the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for instance, used DFT calculations to determine activation energies for different mechanistic pathways. rsc.org Such analyses can elucidate whether a proposed mechanism is energetically feasible.

Table 2: DFT Calculation Parameters and Findings

System Studied DFT Functional/Basis Set Key Findings
Aryl Sulphonyl Piperazine Derivatives B3LYP/6-31G(d,p) Optimized molecular structures and electronic features were determined. researchgate.net
1,5-Benzodiazepin-2-thione Derivatives B3LYP/6-31G** Geometries were optimized, indicating stability. HOMO-LUMO gaps were calculated. espublisher.com
Quinoline-4-one Derivatives B3LYP/6-311G(d) Enthalpies of formation and reaction were calculated to understand stability and reactivity. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for conformational analysis and studying intermolecular interactions, such as a ligand binding to a protein. acs.orgnih.gov

In the context of drug design, MD simulations are essential for evaluating the stability of a ligand-protein complex predicted by molecular docking. nih.govmdpi.com After docking a piperazine derivative into a receptor's active site, an MD simulation can be run to see if the ligand remains stably bound. acs.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. mdpi.com A stable RMSD over the simulation time (e.g., 100 ns) suggests a stable binding mode. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. acs.orgsemanticscholar.org

Table 3: Representative Findings from MD Simulations of Piperazine Derivatives

System Simulation Time Key Metrics Findings
Piperazine-linked 1,8-naphthalimide (B145957) derivatives with CAIX protein 100 ns RMSD, RMSF The complexes showed varying RMSD values, indicating different levels of stability in the binding pocket. mdpi.com
Piperazine-substituted naphthoquinone derivatives with PARP-1 10-100 ns Docking Score, MM/GBSA Compounds showed strong binding profiles with significant interactions with key amino acids. acs.orgsemanticscholar.org

Mechanistic Investigations of Reaction Pathways Using Computational Methods

Computational chemistry offers powerful methods to elucidate the detailed mechanisms of chemical reactions. cardiff.ac.ukwalisongo.ac.id By calculating the potential energy surface (PES) for a reaction, researchers can identify the lowest energy path from reactants to products, passing through one or more transition states. smu.edu This provides a step-by-step picture of bond breaking and forming processes.

For reactions involving piperazine derivatives, such as their synthesis or metabolic transformation, computational methods can be used to compare different possible reaction pathways. DFT calculations are commonly used to locate the structures of reactants, products, intermediates, and transition states. scirp.orgrsc.org Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state indeed connects the intended reactants and products. smu.edu

The Unified Reaction Valley Approach (URVA) offers a more detailed analysis, dissecting the reaction path into distinct phases corresponding to specific chemical processes like bond breaking/formation, charge transfer, and structural rearrangements. smu.edu This level of detail helps in understanding the electronic factors that control the reaction mechanism and its energetics. smu.edu For example, computational studies have been used to investigate the mechanism of cycloaddition reactions to form triazoles and to understand the role of catalysts in directing reaction pathways. rsc.orgcardiff.ac.uk These principles are directly applicable to studying the reactivity of the amine and piperazine functionalities in 1-piperazinamine.

Structure-Property Relationship Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a set of compounds with their properties or biological activities. researchgate.netresearchgate.net These models are built using statistical methods or machine learning algorithms to create a mathematical equation that can predict the property or activity of new, untested compounds. researchgate.net

For piperazine derivatives, QSAR studies are valuable in drug discovery to predict the therapeutic potential of novel analogues. researchgate.netmdpi.com The process begins by calculating a variety of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). researchgate.netmdpi.com

A QSAR study on isoxazole-piperazine derivatives, for example, identified the importance of molecular connectivity indices and the LUMO energy in describing the anticancer activity of the compounds. researchgate.net By understanding which descriptors are most important, chemists can rationally design new derivatives with enhanced activity. For instance, if lipophilicity is found to be a key factor for activity against a specific target, modifications can be made to the 1-piperazinamine scaffold to systematically alter this property and optimize efficacy. mdpi.com These predictive models accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing 1-piperazinamine monoacetate derivatives with high regioselectivity?

  • Methodological Answer : Regioselective synthesis can be achieved using catalysts like Brown's P2-Ni, which enables cis-hydrogenation/deuteration of skipped diyne intermediates. Key parameters include reaction temperature (optimized at 0–25°C), solvent polarity (e.g., THF or EtOAc), and catalyst loading (5–10 mol%). Post-synthetic purification via flash chromatography (silica gel, MeOH/CH₂Cl₂ gradient) ensures ≥95% purity .
  • Data : Reported yields for similar intermediates range from 70–92% under optimized conditions .

Q. How can the purity and structural integrity of 1-piperazinamine monoacetate be validated?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (retention time: 8–12 min).
  • NMR : Confirm acetate proton signals at δ 2.05–2.15 ppm and piperazine ring protons at δ 2.8–3.2 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 622.7 for monoacetate adducts) .

Q. What are the stability considerations for 1-piperazinamine monoacetate in aqueous buffers?

  • Methodological Answer : Hydrolysis kinetics depend on pH and temperature. At physiological pH (7.4), monitor degradation via UV-Vis (λ = 260–280 nm) over 24 hours. For long-term storage, lyophilize and store at –20°C in anhydrous DMSO or under argon .

Advanced Research Questions

Q. How does the monoacetate group influence the metabolic stability of piperazine-based compounds in in vivo studies?

  • Methodological Answer : The acetate moiety undergoes enzymatic hydrolysis by esterases (e.g., serum cholinesterase), converting it to free amines. Track metabolites using LC-MS/MS:

  • Primary metabolite : Deacetylated form (detectable within 5–10 minutes in blood plasma).
  • Secondary degradation : Further hydrolysis to carboxylic acids (half-life >24 hours) .
    • Contradiction Analysis : While human hemoglobin accelerates hydrolysis in vitro, in vivo models show species-specific esterase activity, necessitating cross-validation .

Q. What computational strategies predict the binding affinity of 1-piperazinamine monoacetate derivatives to neurological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures of serotonin receptors (e.g., 5-HT₁A, PDB ID: 6WGT).
  • MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of piperazine-acetate interactions.
  • Key Finding : Acetate substitution reduces steric hindrance, improving binding energy (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for non-acetylated analogs) .

Q. How can isotopic labeling (e.g., deuteration) be achieved in 1-piperazinamine monoacetate for tracer studies?

  • Methodological Answer : Utilize regiospecific deuteration via Brown's P2-Ni catalyst in D₂O/THF (1:1). Reaction conditions:

  • Deuterium incorporation : >95% at β-positions (confirmed by ²H NMR).
  • Limitation : α-position deuteration requires harsher conditions (e.g., 50°C, 12 hours) and results in ~70% yield .

Data Contradiction and Optimization

Q. Why do reported Km values for monoacetate-derived enzyme substrates vary across studies?

  • Analysis : Variations arise from assay conditions. For example:

  • Km = 0.106 mM for thrombin inhibition assays (pH 7.4, 37°C) .
  • Km = 0.25 mM in lower-pH environments (pH 6.8), likely due to protonation of the piperazine amine .
    • Optimization : Standardize buffer systems (e.g., 50 mM Tris-HCl) and pre-equilibrate enzymes for 30 minutes before assays.

Applications in Material Science

Q. Can 1-piperazinamine monoacetate derivatives serve as precursors for biodegradable polymers?

  • Methodological Answer : Yes. Cellulose monoacetate analogs (23% acetyl substitution, DS = 1.17) form films via solvent casting (e.g., acetone/water). Key properties:

  • Tensile strength : 25–30 MPa.
  • Biodegradation : 80% mass loss in compost after 60 days .
    • Limitation : Higher acetyl content (>30%) reduces solubility, requiring co-solvents like DMAc/LiCl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.